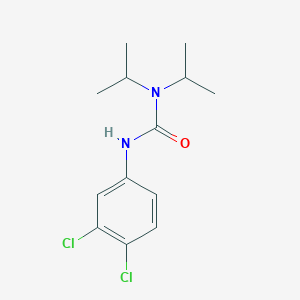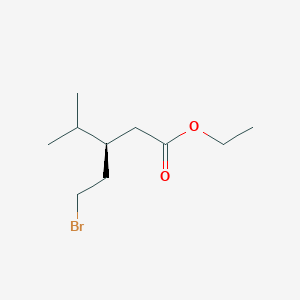
N'-(3,4-dichlorophenyl)-N,N-diisopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is a chemical compound belonging to the class of urea derivatives. It is characterized by the presence of a 3,4-dichlorophenyl group attached to a urea moiety, with two isopropyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with diisopropylcarbodiimide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-cancer agent and its effects on cellular processes.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants
Mecanismo De Acción
The mechanism of action of N’-(3,4-dichlorophenyl)-N,N-diisopropylurea involves the inhibition of specific enzymes and biological pathways. For example, it can inhibit photosynthesis in plants by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy. This inhibition occurs at the plastoquinone binding site, disrupting the photosynthetic electron transport chain .
Comparación Con Compuestos Similares
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another urea derivative with similar herbicidal properties.
Propanil (N-(3,4-dichlorophenyl)propanamide): An anilide herbicide with a similar mode of action.
Swep (N-(3,4-dichlorophenyl)carbamic acid-methyl ester): A carbamate herbicide with similar chemical structure .
Uniqueness
N’-(3,4-dichlorophenyl)-N,N-diisopropylurea is unique due to its specific substitution pattern and the presence of isopropyl groups, which can influence its reactivity and biological activity. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H18Cl2N2O |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(9(3)4)13(18)16-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H,16,18) |
Clave InChI |
MGLUZQIFYRFPTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)
![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)





